molecular formula C10H12ClNO2 B12962828 Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

Cat. No.: B12962828
M. Wt: 213.66 g/mol
InChI Key: UDESMXPGKRWCGH-ZCFIWIBFSA-N
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Description

Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl group, and a chlorine atom attached to a benzoate ring. The presence of the chiral center at the aminoethyl group makes it an important intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic applications. The chiral center also makes it valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1

InChI Key

UDESMXPGKRWCGH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N

Origin of Product

United States

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